

In Silico Toxicity Prediction of Epoxyparvinolide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Epoxyparvinolide

Cat. No.: B12430801

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and workflows for conducting an in silico toxicity prediction of **Epoxyparvinolide**, a sesquiterpenoid natural product. Given the absence of specific experimental toxicity data for **Epoxyparvinolide** in publicly available literature, this document outlines a structured, computational approach to estimate its potential adverse effects. This guide is intended to inform researchers on the application of predictive toxicology models to prioritize compounds for further experimental testing.

Epoxyparvinolide: Compound Profile

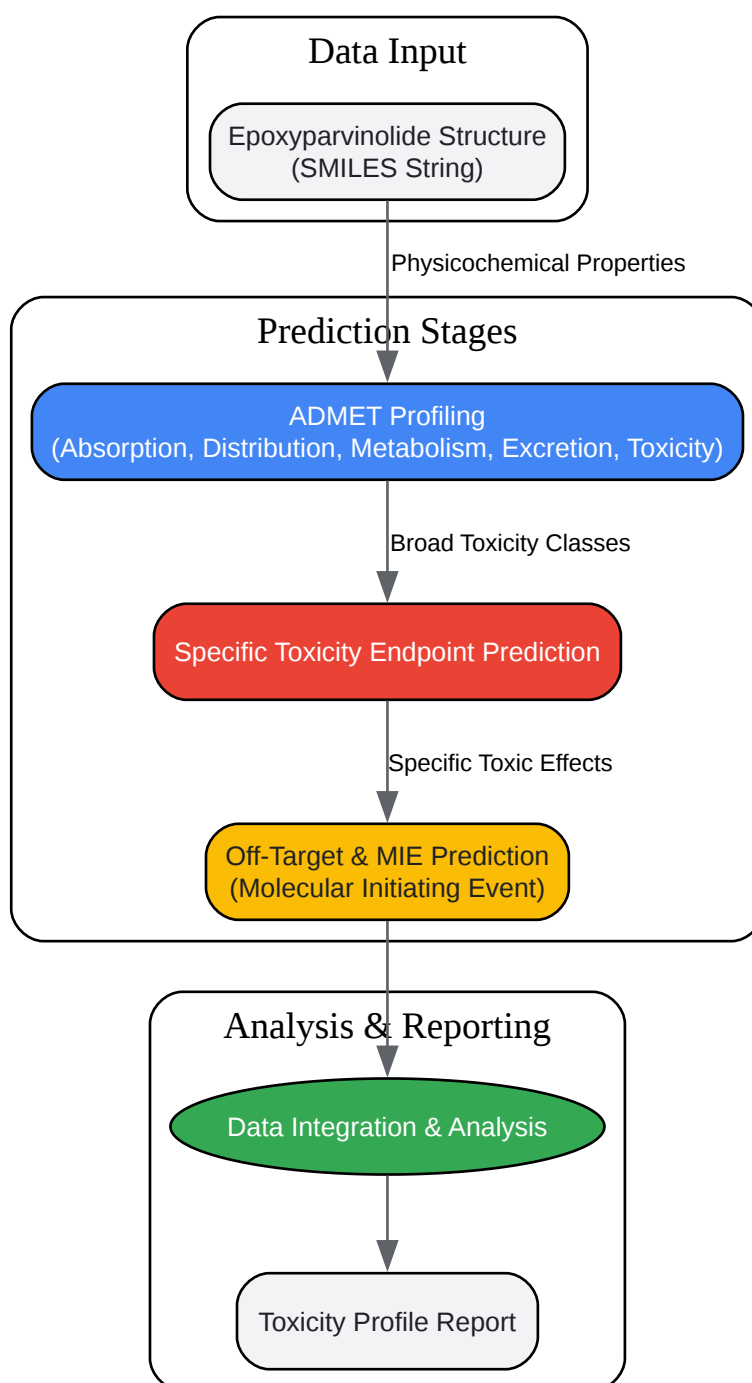
Before initiating any in silico analysis, it is essential to establish the chemical identity of the compound of interest. **Epoxyparvinolide** is a natural product isolated from *Pogostemon parviflorus*.^[1] Key identifiers for this compound are summarized in the table below.

Identifier	Value	Source
CAS Number	102227-61-2	[1][2]
Molecular Formula	C ₁₅ H ₂₂ O ₃	[1]
Molecular Weight	250.33 g/mol	[1]
SMILES	O=C1OC2C(=C)CCC3OC3(C) CCC2C1(C)C	

This structural information, particularly the SMILES (Simplified Molecular Input Line Entry System) string, is the fundamental input for all subsequent in silico prediction tools.

Conceptual Workflow for In Silico Toxicity Assessment

The in silico toxicity assessment of a novel or under-studied compound like **Epoxyarvinolide** follows a multi-step process. This workflow is designed to leverage various computational models to build a comprehensive toxicity profile, from basic physicochemical properties to specific toxicological endpoints.



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Figure 1: Conceptual workflow for the in silico toxicity assessment of **Epoxyparvinolide**.

Detailed Methodologies and Predicted Endpoints

This section details the experimental protocols for a hypothetical in silico toxicity assessment of **Epoxy parvinolide**. The methodologies are based on established computational toxicology principles.

3.1. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

ADMET profiling provides a foundational understanding of a compound's pharmacokinetic and toxicological properties.

Experimental Protocol:

- **Input:** The SMILES string of **Epoxy parvinolide** (O=C1OC2C(=C)CCC3OC3(C)CCC2C1(C)C) is submitted to a comprehensive ADMET prediction platform (e.g., SwissADME, admetSAR, ADMETlab).
- **Model Selection:** Utilize models based on a combination of machine learning algorithms and structural alerts.
- **Prediction:** The platform calculates a range of ADMET-related properties.
- **Data Collection:** The predicted values for key parameters are compiled.

Predicted ADMET Properties for **Epoxy parvinolide** (Hypothetical Data):

Parameter	Predicted Value	Implication
Human Intestinal Absorption	High	Good oral bioavailability
Blood-Brain Barrier (BBB) Permeability	Low	Reduced potential for CNS toxicity
CYP450 2D6 Inhibition	Non-inhibitor	Lower risk of drug-drug interactions
Ames Mutagenicity	Non-mutagenic	Low likelihood of causing DNA mutations
Hepatotoxicity	Potential risk	Further investigation may be needed
hERG Inhibition	Low risk	Reduced potential for cardiotoxicity

3.2. Specific Toxicological Endpoint Prediction

Beyond a general ADMET profile, specific toxicological endpoints are predicted using Quantitative Structure-Activity Relationship (QSAR) models.

Experimental Protocol:

- Input: The SMILES string of **Epoxy parvinolide** is used as input for various QSAR-based toxicity prediction servers (e.g., ProTox-II, Toxtree).
- Endpoint Selection: Predictions are run for key toxicological endpoints, including carcinogenicity, mutagenicity, and organ-specific toxicities.
- Model Application: The software applies validated QSAR models, which correlate structural features with toxicological outcomes.
- Results Interpretation: The output provides a classification of toxicity potential and, in some cases, an estimated LD50 value.

Predicted Toxicological Endpoints for **Epoxy parvinolide** (Hypothetical Data):

Toxicological Endpoint	Prediction	Confidence Level
Carcinogenicity (FDA)	Negative	75%
Mutagenicity (Ames test)	Negative	82%
Hepatotoxicity	Active	68%
Oral LD50 (Rat)	2500 mg/kg	Class IV (Slightly toxic)

3.3. Molecular Initiating Event (MIE) and Off-Target Prediction

Understanding the potential molecular initiating events (MIEs) can provide insights into the mechanisms of toxicity. This involves predicting interactions with unintended biological targets.

Experimental Protocol:

- Input: The 3D structure of **Epoxyarvinolide**, generated from its SMILES string, is used.
- Platform: A target prediction platform (e.g., SwissTargetPrediction, PharmMapper) is employed.
- Methodology: The platform screens the compound against a database of known protein structures to identify potential binding partners (off-targets).
- Analysis: The list of potential off-targets is analyzed for proteins known to be involved in toxicity pathways.

Signaling Pathway Analysis Workflow:



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Figure 2: Logical flow from off-target prediction to adverse outcome pathway analysis.

Data Integration and Toxicity Profile Summary

The final step in the in silico assessment is to integrate the data from all predictive models to form a cohesive toxicity profile for **Epoxyarvinolide**.

Integrated Toxicity Risk Assessment (Hypothetical):

Risk Category	Summary of Findings	Overall Risk
Pharmacokinetics	Good predicted absorption, low BBB penetration, and low potential for CYP-mediated drug interactions.	Low
Genotoxicity	Consistently predicted as non-mutagenic and non-carcinogenic across multiple models.	Low
Systemic Toxicity	Predicted to be slightly toxic upon acute oral administration.	Low-Medium
Organ-Specific Toxicity	Potential for hepatotoxicity is flagged by some models, warranting further investigation. Low risk for cardiotoxicity.	Medium

Conclusion and Recommendations

Based on this hypothetical in silico assessment, **Epoxyarvinolide** demonstrates a generally favorable toxicity profile, with the primary area of concern being potential hepatotoxicity. The compound is predicted to have low genotoxic potential and a low likelihood of causing significant drug-drug interactions.

Recommendations for Further Research:

- In Vitro Assays: Prioritize in vitro testing to validate the in silico predictions, particularly focusing on:
 - Hepatotoxicity assays using primary hepatocytes or HepG2 cells.

- Ames test to confirm the non-mutagenic prediction.
- hERG patch-clamp assay to confirm the low risk of cardiotoxicity.
- Mechanism of Action Studies: If hepatotoxicity is confirmed, further studies to elucidate the underlying mechanism and potential off-targets would be warranted.

This in silico guide provides a structured framework for the initial toxicity assessment of **Epoxy parvinolide**, enabling a data-driven approach to guide subsequent experimental validation and drug development efforts.

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